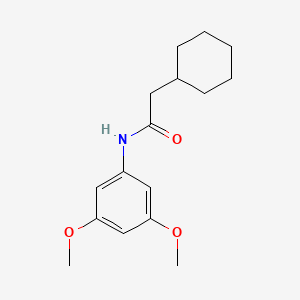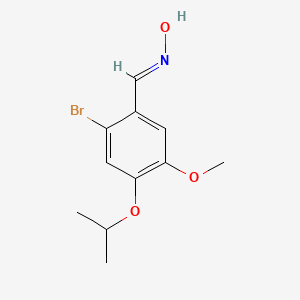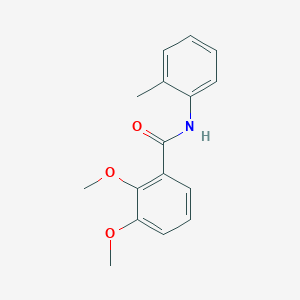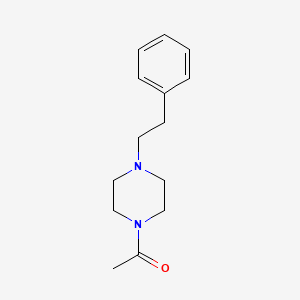
1-acetyl-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-(2-phenylethyl)piperazine, also known as ACEP, is a chemical compound that belongs to the class of piperazines. It has been widely used in scientific research for its various pharmacological properties. ACEP is a potent agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The compound has also been found to have an affinity for the dopamine receptor, making it a potential therapeutic agent for various neurological disorders.
作用機序
The mechanism of action of 1-acetyl-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects through the activation of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. This compound has also been found to have an affinity for the dopamine receptor, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. The compound has also been found to reduce the levels of cortisol, a hormone involved in the stress response. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
1-acetyl-4-(2-phenylethyl)piperazine has several advantages for use in laboratory experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. The compound is also relatively stable and easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and the lack of specific antagonists for the 5-HT1A receptor.
将来の方向性
There are several future directions for research on 1-acetyl-4-(2-phenylethyl)piperazine. One area of interest is the development of more specific agonists and antagonists for the 5-HT1A receptor. This could lead to the development of more targeted therapies for various neurological and psychiatric disorders. Another area of interest is the investigation of the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases. Finally, the potential use of this compound as a tool for studying the role of the dopamine receptor in various physiological and pathological conditions warrants further investigation.
合成法
The synthesis of 1-acetyl-4-(2-phenylethyl)piperazine can be achieved through a variety of methods. One of the most common methods involves the reaction of 1-benzylpiperazine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with phenethylamine to produce this compound. Other methods include the use of various reagents such as acetic acid and acetyl chloride.
科学的研究の応用
1-acetyl-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. The compound has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQUKDSAZJXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)
![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)
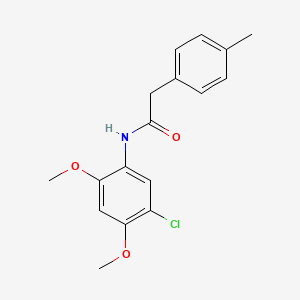

![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
